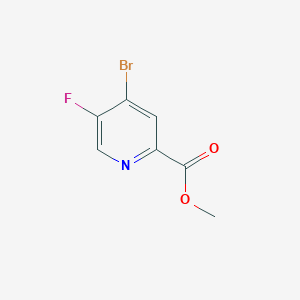

Methyl 4-bromo-5-fluoropicolinate

Description

Methyl 4-bromo-5-fluoropicolinate is a halogenated picolinate ester characterized by a pyridine ring substituted with bromine and fluorine atoms at the 4- and 5-positions, respectively, and a methyl ester group at the 2-position. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents that enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) . Its structural features, including electron-withdrawing substituents (Br, F), enhance its electrophilicity, making it a versatile precursor for constructing complex heterocyclic frameworks.

Properties

IUPAC Name |

methyl 4-bromo-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSWAYIJEFBSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-fluoropicolinate typically involves the reaction between 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-fluoropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of bromine and fluorine atoms, this compound can act as a nucleophile in substitution reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-bromo-5-fluoropicolinate has been extensively used in scientific research due to its unique properties. Some of its applications include:

Pharmaceuticals: It is used in the synthesis of anti-inflammatory drugs, antiviral drugs, and anticancer agents.

Agrochemicals: It is utilized in the synthesis of herbicides and insecticides.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the bromine and fluorine atoms. It has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet known. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-bromo-5-fluoropicolinate belongs to a broader class of substituted picolinate esters.

Table 1: Structural and Functional Comparison of this compound with Analogs

| Compound Name | CAS Number | Substituent Positions | Key Features | Similarity Score* |

|---|---|---|---|---|

| This compound | Not provided | 4-Br, 5-F, 2-COOCH₃ | High electrophilicity due to dual halogenation; versatile coupling substrate | Reference |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | 5-Br, 4-CH₃, 2-COOCH₃ | Methyl group introduces steric hindrance; reduced reactivity vs. halogen | 0.92 |

| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | 5-Br, 3-CH₃, 2-COOCH₃ | Meta-methyl limits conjugation; lower solubility in polar solvents | 0.91 |

| Methyl 5-bromopicolinate | 77199-09-8 | 5-Br, 2-COOCH₃ | Single halogen substituent; simpler reactivity profile | 0.97 |

| Methyl 6-chloro-3-nitropicolinate | Not provided | 6-Cl, 3-NO₂, 2-COOCH₃ | Nitro group enhances electron deficiency; prone to reduction reactions | N/A |

*Similarity scores (0–1 scale) based on structural and functional alignment with this compound .

Key Findings

Substituent Effects on Reactivity: The dual halogenation (Br and F) in this compound enhances its electrophilicity compared to mono-halogenated analogs like Methyl 5-bromopicolinate (similarity score: 0.97) . This property facilitates sequential functionalization in multi-step syntheses. Methyl-substituted analogs (e.g., Methyl 5-bromo-4-methylpicolinate) exhibit reduced reactivity due to steric hindrance, limiting their utility in coupling reactions .

Electronic and Steric Considerations :

- The fluorine atom at the 5-position in this compound increases the electron-deficient nature of the pyridine ring, improving its participation in nucleophilic aromatic substitutions.

- In contrast, nitro-substituted analogs (e.g., Methyl 6-chloro-3-nitropicolinate) are prone to side reactions under reducing conditions, limiting their stability in certain synthetic pathways .

Applications in Synthesis :

- This compound’s halogen diversity makes it superior to analogs like Methyl 5-bromo-3-methylpicolinate (similarity score: 0.91) for synthesizing fluorinated bioactive molecules, a critical feature in drug design .

- Analogs with single substituents (e.g., Methyl 5-bromopicolinate) are more cost-effective for large-scale reactions but lack the regioselectivity offered by dual-functionalized derivatives.

Biological Activity

Methyl 4-bromo-5-fluoropicolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which influence its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 232.03 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may contribute to its potential anti-inflammatory properties.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, a critical mechanism for anticancer activity.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | COX-2 inhibition |

| A549 (lung cancer) | 25 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against drug-resistant strains of bacteria. Results indicated that the compound significantly reduced bacterial growth compared to control groups, demonstrating its potential as a new antimicrobial agent.

- Cancer Cell Line Study : Another study focused on the effects of this compound on breast cancer cell lines. The compound was found to activate apoptotic pathways, leading to a reduction in cell viability.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated picolinate derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Methyl 4-chloro-5-fluoropicolinate | Moderate | Limited |

| Methyl 4-bromo-5-chloropicolinate | Yes | Moderate |

This comparison highlights the unique biological profile of this compound, particularly its potent antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.